molecular formula C28H34F3N3O7 B115087 Tafenoquine succinate CAS No. 106635-81-8

Tafenoquine succinate

Cat. No.: B115087
CAS No.: 106635-81-8
M. Wt: 581.6 g/mol
InChI Key: CQBKFGJRAOXYIP-UHFFFAOYSA-N
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Description

Tafenoquine succinate, also known as WR-238605, is an oral antimalarial drug. It is used to prevent and treat malaria . Tafenoquine is an 8-aminoquinoline analogue of primaquine . It was discovered by scientists at the Walter Reed Army Institute of Research in 1978 as a substitute for primaquine that would be more effective against relapsing vivax malaria .


Synthesis Analysis

An 11-step, 8-pot synthesis of this compound was achieved in 42% overall yield using commercially available starting materials . This synthesis is more environmentally friendly and likely more economically attractive compared to previous manufacturing processes .


Molecular Structure Analysis

Tafenoquine is an 8-aminoquinoline analogue of primaquine which varies only on the presence of a 5-phenoxy group . The chemical formula of this compound is C28H34F3N3O7 . The average molecular weight is 581.590 .


Chemical Reactions Analysis

Analytical methods for the quantification of Tafenoquine in human blood, plasma, and urine, and the 5,6-orthoquinone Tafenoquine metabolite in human plasma and urine have been validated . The procedure involved acetonitrile extraction of samples followed by ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 581.58 . It is recommended to be stored at 4°C in sealed storage, away from moisture .

Scientific Research Applications

1. Malaria Prevention and Treatment

Tafenoquine succinate is a novel antimalarial drug with significant potential in the prevention and treatment of malaria. It has been shown to be effective against various life stages of Plasmodium species, including Plasmodium vivax and Plasmodium falciparum, offering a potentially exciting alternative to standard antimalarial agents. Studies have demonstrated its efficacy in both the radical cure of relapsing malaria and causal prophylaxis of these infections, with protective efficacies of ≥ 90% (Crockett & Kain, 2007), (Hounkpatin et al., 2019).

2. Pharmacokinetics and Safety

The population pharmacokinetics of tafenoquine have been adequately described using a two-compartment model, helping in understanding its absorption, distribution, metabolism, and excretion characteristics. This understanding aids in optimizing dosing regimens and assessing its safety profile across different populations (Thakkar et al., 2018). Additionally, tafenoquine at therapeutic concentrations does not prolong the Fridericia-corrected QT interval in healthy subjects, indicating a favorable cardiac safety profile (Green et al., 2014).

3. Synthesis and Environmental Impact

An efficient and sustainable synthesis method for this compound has been developed, offering a greener and potentially more economically attractive process. This improved synthesis could facilitate wider availability of this important drug worldwide (Kavthe et al., 2022).

4. Activity Against Leishmania Parasites

Tafenoquine has been studied for its effects against Leishmania parasites, demonstrating that it impairs the bioenergetic metabolism of these organisms. This action leads to mitochondrial dysfunction and an apoptosis-like death process in the parasites, suggesting potential use in treating leishmaniasis (Carvalho et al., 2010).

Safety and Hazards

Common side effects of Tafenoquine include vomiting, headache, and dizziness . Other side effects may include methemoglobinemia, trouble sleeping, and anaphylaxis . In people with G6PD deficiency, red blood cell breakdown may occur . Use in pregnancy is not recommended .

Mechanism of Action

Target of Action

Tafenoquine succinate is an antiparasitic agent primarily targeting the Plasmodium species , including P. falciparum and P. vivax . These species are responsible for causing malaria, a disease prevalent in many tropical countries .

Mode of Action

It’s known that tafenoquine is active against both the pre-erythrocytic (liver) and erythrocytic (asexual) forms, as well as the gametocytes of the plasmodium species . The active moiety of Tafenoquine, 5,6 ortho quinone Tafenoquine, appears to undergo redox cycling by P. falciparum, which is upregulated in gametocytes and liver stages .

Biochemical Pathways

Tafenoquine interferes with the growth of parasites in the human body . It is metabolized by several metabolic pathways, including O-demethylation, N-dealkylation, N-oxidation, and oxidative deamination, as well as C-hydroxylation of the 8-aminoalkylamino side .

Pharmacokinetics

Tafenoquine is absorbed slowly, reaching peak plasma concentrations in 8–12 hours . It has a long half-life (2–3 weeks), which allows for a single treatment to be sufficient . The primary determinant of efficacy is the Tafenoquine dose . Under an Emax model, the currently recommended 300 mg dose in a 60 kg adult (5 mg/kg) results in 70% of the maximal obtainable hypnozoiticidal effect .

Result of Action

Tafenoquine is used for the treatment and prevention of relapse of Vivax malaria in patients 16 years and older . It is effective against the dormant forms of the parasite, known as hypnozoites, which can remain dormant for weeks or even months in the hepatocytes . This dormant form produces ongoing relapses .

Action Environment

The action, efficacy, and stability of Tafenoquine can be influenced by various environmental factors. For instance, the presence of other medications, such as chloroquine, that kill the parasites in the bloodstream can enhance the effectiveness of Tafenoquine . Additionally, the drug’s action can be affected by the patient’s health status, such as the presence of glucose-6-phosphate dehydrogenase (G6PD) deficiency, which may lead to red blood cell breakdown .

Biochemical Analysis

Biochemical Properties

Tafenoquine succinate interacts with various biomolecules in its role as an antiparasitic agent. The active moiety of tafenoquine, 5,6 ortho quinone tafenoquine, is redox cycled by P. falciparum which are upregulated in gametocytes and liver stages .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to present dormant forms in the hepatocytes named hypnozoites which can remain dormant for weeks or even months . This dormant form produces ongoing relapses .

Molecular Mechanism

The mechanism of action of this compound is not well established but studies have reported a longer and more effective action when compared to primaquine . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

This compound shows changes in its effects over time in laboratory settings. It is eliminated slowly and can be given as a single dose for radical cure or as weekly chemoprophylaxis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Tafenoquine dose is the primary determinant of efficacy . Increasing the dose would result in a reduction in the risk of P. vivax recurrence .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by several metabolic pathways including O-demethylation, N-dealkylation, N-oxidation and oxidative deamination as well as C-hydroxylation of the 8-aminoalkylamino side chain .

Transport and Distribution

This compound presents a high volume of distribution of approximately 2 560 L . The plasma protein binding of tafenoquine in humans is very high and it represents about 99.5% .

Subcellular Localization

The exact subcellular localization of this compound is not well defined. It is known that it has activity against pre-erythrocytic (liver) and erythrocytic (asexual) forms as well as gametocytes of Plasmodium species .

Properties

IUPAC Name

butanedioic acid;4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBKFGJRAOXYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34F3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106635-80-7 (Parent), 110-15-6 (Parent)
Record name Tafenoquine succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10910065
Record name Tafenoquine succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106635-81-8
Record name Tafenoquine succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tafenoquine succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106635-81-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TAFENOQUINE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL5J0B8VSS
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Synthesis routes and methods

Procedure details

A mixture of the product from example 2.2 (7.5 g, 15.2 mmol), ethanol (150 ml) and 5% Pd—C (2 g) was stirred under ca. 1 bar hydrogen for 24 hours at ambient temperature. The catalyst was filtered off and the solvent evaporated to leave a volume of ca. 25 ml. Succinic acid (2.3 g, 19.8 mmol) was added, and the mixture heated under reflux for 30 minutes. The solution was then cooled to 0–5° C., seeded with authentic target compound, and stirred for 2 hours. The crystalline product was filtered off, washed with ethanol (15 ml) and dried in vacuo at 50° C. for 24 hours to give 8-[(4-amino-1-methylbutyl)amino]-2,6-dimethoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline succinate as an off-white crystalline solid (6.0 g, 68%).
Name
product
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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